1,8-Bis(phenylethynyl)pyrene
Description
Contextualization of Pyrene-Based π-Conjugated Systems in Materials Science
Pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH), is a foundational building block in the development of advanced organic materials. rsc.orgnii.ac.jpmdpi.com Its large, planar π-electron system gives rise to exceptional photoelectric properties, including strong fluorescence and the ability to form excimers, which are excited-state dimers. mdpi.com These intrinsic characteristics make pyrene and its derivatives highly attractive for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.comworktribe.com
The versatility of pyrene lies in the ability to modify its core structure at various positions, thereby fine-tuning its electronic and physical properties. uky.edu The introduction of different functional groups allows for control over molecular packing, solubility, and charge transport characteristics. uky.edu Researchers have extensively explored functionalization at the 1,3,6,8-positions, known as the active sites, and the 4,5,9,10-positions, or K-region, to create a diverse range of pyrene-based materials. mdpi.comworktribe.com These modifications can enhance luminescence efficiency, promote self-assembly into well-ordered structures, and improve device performance. mdpi.comuky.edu
Significance of Phenylethynyl Substitution at the 1,8-Positions of Pyrene in Optoelectronic Properties
The introduction of phenylethynyl groups at the 1 and 8 positions of the pyrene core in 1,8-Bis(phenylethynyl)pyrene has a profound impact on its optoelectronic properties. The ethynyl (B1212043) linkage extends the π-conjugation of the pyrene system, leading to significant changes in its absorption and emission spectra. nih.gov This extension of conjugation typically results in a bathochromic (red) shift, meaning the molecule absorbs and emits light at longer wavelengths compared to the parent pyrene molecule. nih.gov
This structural modification is a key strategy for tuning the color of emitted light in OLED applications. Furthermore, the bulky phenylethynyl groups can sterically hinder the close packing of pyrene units, which helps to suppress the formation of excimers that can often lead to undesirable, broad, and red-shifted emission, thereby quenching fluorescence efficiency in the solid state. worktribe.com By controlling the intermolecular interactions, the intrinsic fluorescence of the monomeric species can be preserved, leading to materials with high fluorescence quantum yields. rsc.orgrsc.org The substitution pattern at the 1,8-positions also influences the molecular geometry and electronic structure, which are critical factors in determining the charge transport properties essential for OFETs. uky.edu
Overview of Current Research Trajectories and Future Directions for the Chemical Compound
Current research on this compound and related derivatives is multifaceted, exploring its potential in a variety of advanced applications. One major focus is on its use as a building block for more complex molecular architectures, such as polymers and cyclophanes, to create materials with tailored properties for specific functions. rsc.orgrsc.org For instance, incorporating this unit into polymers can lead to materials with enhanced processability and film-forming capabilities, crucial for large-area electronic devices.
Structure
3D Structure
Properties
CAS No. |
83086-16-2 |
|---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1,8-bis(2-phenylethynyl)pyrene |
InChI |
InChI=1S/C32H18/c1-3-7-23(8-4-1)11-13-25-15-17-27-19-20-28-18-16-26(14-12-24-9-5-2-6-10-24)30-22-21-29(25)31(27)32(28)30/h1-10,15-22H |
InChI Key |
UCRALUXMBXZTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC4=C(C=CC5=C4C3=C(C=C5)C=C2)C#CC6=CC=CC=C6 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,8 Bis Phenylethynyl Pyrene and Its Derivatives
Direct Functionalization Approaches to the Pyrene (B120774) Core
Direct functionalization of the pyrene molecule is a primary strategy for synthesizing its derivatives. The electronic structure of pyrene, with its most electron-rich centers at the 1, 3, 6, and 8 positions, makes these sites the most favorable for electrophilic substitution. rsc.orgscispace.com
Suzuki-Miyaura Cross-Coupling Reactions for Aryl Substitution
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, often used to introduce aryl groups onto the pyrene core. libretexts.orgmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide. libretexts.org For the synthesis of 1,8-diarylpyrenes, 1,8-dibromopyrene (B1583609) serves as a key intermediate. mdpi.comdntb.gov.ua The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired biaryl product. libretexts.orgmdpi.com
A significant application of this reaction is the synthesis of 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), where 1,3,6,8-tetrabromopyrene (B107014) is coupled with (4-(ethoxycarbonyl)phenyl)boronic acid. scispace.com This highlights the utility of Suzuki-Miyaura coupling in creating complex, functionalized pyrene structures. scispace.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Pyrene Core
| Starting Material | Reagent | Product | Reference |
| 1,8-Dibromopyrene | Arylboronic acid | 1,8-Diarylpyrene | mdpi.com |
| 1,3,6,8-Tetrabromopyrene | (4-(ethoxycarbonyl)phenyl)boronic acid | 1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy) | scispace.com |
Sonogashira Coupling Reactions for Ethynyl (B1212043) Linkage Formation
The Sonogashira coupling is the method of choice for introducing ethynyl linkages, crucial for synthesizing compounds like 1,8-bis(phenylethynyl)pyrene. worktribe.comscielo.org.mx This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. nih.gov The synthesis of this compound starts from 1,8-dibromopyrene, which is then coupled with phenylacetylene. mdpi.com
The reaction has been widely used to create a variety of alkynyl-substituted pyrenes. worktribe.com For instance, stepwise Sonogashira coupling has been employed to attach different groups at the 1, 3, 6, and 8 positions of the pyrene core. worktribe.com This method's versatility allows for the synthesis of a broad range of conjugated systems with tunable electronic and optical properties. scielo.org.mx
Table 2: Sonogashira Coupling for Ethynylpyrene Synthesis
| Starting Material | Reagent | Product | Reference |
| 1,8-Dibromopyrene | Phenylacetylene | This compound | mdpi.com |
| 1,3,6,8-Tetrabromopyrene | Various alkynes | 1,3,6,8-Tetraalkynylpyrenes | scispace.com |
Heck Coupling Reactions in Pyrene Functionalization
The Heck coupling reaction provides a method for the formation of carbon-carbon bonds between aryl halides and alkenes, catalyzed by a palladium catalyst. nih.govdntb.gov.ua This reaction has been utilized in the functionalization of pyrene, for example, in the synthesis of pyrene-functionalized silsesquioxane hybrids by coupling 1-bromopyrene (B33193) with octavinyl-T8-SSQ. rsc.org While not the primary method for synthesizing this compound, the Heck reaction is a valuable tool for introducing vinyl or substituted vinyl groups to the pyrene core, which can be precursors for further transformations. worktribe.com
Regioselective Bromination and Subsequent Derivatization
Regioselective bromination of pyrene is a critical first step in many synthetic routes towards 1,8-disubstituted derivatives. mdpi.com The electrophilic bromination of pyrene preferentially occurs at the 1, 3, 6, and 8 positions due to the electronic nature of the pyrene core. rsc.orgworktribe.com By controlling the reaction conditions, such as temperature and the brominating agent, it is possible to obtain dibromopyrenes with the desired substitution pattern, including the 1,8-isomer. mdpi.comresearchgate.net For instance, bromination of pyrene can yield a mixture of dibromo isomers, from which 1,8-dibromopyrene can be separated. mdpi.com This dibrominated intermediate is then a versatile precursor for subsequent cross-coupling reactions like Suzuki-Miyaura and Sonogashira to introduce aryl or ethynyl groups. rsc.orgscispace.commdpi.com
Low-temperature bromination of 4,5-dimethoxypyrene has been shown to afford 1-bromo-4,5-dimethoxypyrene, which can be further functionalized. nsf.gov This demonstrates that the presence of directing groups can influence the regioselectivity of bromination. nsf.gov
Formylation and Acetylation as Precursor Reactions
Formylation and acetylation reactions introduce carbonyl functionalities to the pyrene core, which can then be converted into other groups. nih.govworktribe.com The Vilsmeier-Haack reaction is a common method for the formylation of pyrene, typically yielding pyrene-1-carbaldehyde. worktribe.com Similarly, Friedel-Crafts acylation can be used to introduce acetyl groups. For instance, the acylation of pyrene with acetyl chloride in the presence of aluminum chloride can lead to a mixture of diacetylpyrene isomers, including the 1,8-diacetylpyrene. mdpi.com
These aldehyde and ketone functionalities serve as valuable handles for further synthetic transformations. For example, a pyrene carbaldehyde can undergo a Wittig reaction to form a vinyl-substituted pyrene, which can then be brominated and dehydrobrominated to yield an arylethynylpyrene. worktribe.com This multi-step process provides an alternative route to the Sonogashira coupling for creating ethynyl linkages. worktribe.com
Indirect Synthetic Pathways and Precursor Chemistry for Specific Architectures
In cases where direct functionalization is challenging or lacks selectivity, indirect synthetic pathways are employed. rsc.org These methods often involve the synthesis of a partially saturated pyrene precursor, which allows for more controlled functionalization before re-aromatization. rsc.org For instance, the hydrogenation of pyrene can yield 4,5,9,10-tetrahydropyrene. Electrophilic aromatic substitution on this tetrahydropyrene derivative can lead to substitution patterns that are not easily accessible through direct functionalization of pyrene. nsf.gov Subsequent dehydrogenation then restores the aromatic pyrene core. rsc.org
Another indirect approach involves the cyclization of appropriately substituted biphenyl (B1667301) derivatives to construct the pyrene skeleton with the desired substitution pattern already in place. nsf.gov These indirect methods offer greater control over the final molecular architecture, which is particularly important for the synthesis of complex and asymmetrically substituted pyrene derivatives. acs.orgrsc.org
Control of Regioselectivity and Isomer Formation in Multi-Substituted Pyrene Synthesis
The inherent electronic structure of pyrene makes it susceptible to electrophilic aromatic substitution primarily at the 1, 3, 6, and 8 positions, which are the most electron-rich. rsc.orguky.edu This inherent reactivity means that direct disubstitution of the pyrene core, for instance through bromination, typically yields a mixture of 1,6- and 1,8-dibromopyrene isomers, which serve as key precursors for this compound via reactions like the Sonogashira coupling. mdpi.commdpi.com The formation of these isomers complicates the synthesis, as their similar physical properties make separation a significant challenge. mdpi.comresearchgate.net
To overcome these challenges and achieve regioselective synthesis of 1,8-disubstituted pyrenes, several strategies have been developed:
Sequential Substitution: A common approach involves the initial monohalogenation of pyrene to produce 1-bromopyrene. Subsequent functionalization reactions can then be carried out. However, introducing a second substituent often leads to a statistical distribution of regioisomers. rsc.org
Indirect Synthetic Routes: To circumvent the issues of direct substitution, indirect methods are often employed. These can involve the use of pyrene precursors that are already functionalized in a way that directs subsequent reactions to the desired positions. For example, starting with 4,5-dimethoxypyrene allows for regioselective functionalization at other positions on the pyrene core. researchgate.netnsf.gov
Use of Bulky Reagents and Protecting Groups: The regioselectivity of electrophilic substitution can sometimes be influenced by steric hindrance. Using very bulky electrophiles can force substitution to occur at less electronically favored but more sterically accessible positions. rsc.org For instance, the introduction of a tert-butyl group can direct subsequent bromination to specific positions. mdpi.com
Directed Metalation: Iridium-catalyzed borylation has emerged as a powerful method to achieve substitution at the less reactive 2- and 7-positions, demonstrating how modern catalytic systems can override the natural reactivity of the pyrene core. mdpi.comrsc.org While not directly leading to 1,8-substitution, this highlights the principle of using catalysts to control regiochemistry.
Controlled Reaction Conditions: The ratio of 1,6- to 1,8-isomers can sometimes be influenced by reaction conditions such as the solvent, temperature, and specific brominating agent used. mdpi.com For the synthesis of this compound, the crucial intermediate is 1,8-dibromopyrene. This is typically prepared alongside the 1,6-isomer and then separated before proceeding with the Sonogashira coupling reaction with phenylacetylene. rsc.orgworktribe.com
The table below summarizes key synthetic approaches for obtaining disubstituted pyrene intermediates, which are essential for the synthesis of compounds like this compound.
| Reaction Type | Starting Material | Key Reagents/Conditions | Primary Products | Key Challenges & Strategies | Reference |
|---|---|---|---|---|---|
| Electrophilic Bromination | Pyrene | Br2 in nitrobenzene (B124822) or HBr/H2O2 | Mixture of 1,6- and 1,8-dibromopyrene | Difficult separation of isomers; optimization of reaction conditions to alter isomer ratios. | mdpi.com |
| Sonogashira Coupling | 1,8-Dibromopyrene | Phenylacetylene, Pd catalyst (e.g., PdCl2(PPh3)2), CuI, base (e.g., Et3N) | This compound | Requires pure 1,8-dibromopyrene starting material; optimization of catalyst and conditions to ensure high yield. | rsc.orgworktribe.com |
| Suzuki-Miyaura Coupling | 1,8-Dibromopyrene | Arylboronic acid/ester, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | 1,8-Diarylpyrenes | A versatile method for C-C bond formation, an alternative to Sonogashira for aryl substituents. | mdpi.comrsc.org |
| K-Region Protection/Functionalization | Pyrene | 1. Oxidation to pyrene-4,5-dione (B1221838) 2. Protection (e.g., as ketal) 3. Further substitution | Regioselective tetra- or pentasubstituted pyrenes | Multi-step strategy to access otherwise difficult-to-obtain substitution patterns by blocking the most reactive sites. | researchgate.netnsf.gov |
Advanced Purification Techniques for this compound Derivatives
The purification of this compound and related derivatives is as critical and challenging as their synthesis. The primary difficulty lies in separating the desired 1,8-isomer from other regioisomers, particularly the 1,6-isomer, as well as from starting materials and side-products. mdpi.comrsc.org Standard purification methods are often insufficient, necessitating the use of more advanced techniques.
Recrystallization: This is a fundamental technique for purifying solid compounds. For pyrene derivatives, repeated recrystallization from suitable solvents can be effective in enriching the desired isomer, provided there is a sufficient difference in solubility between the isomers. rsc.org However, due to the similar properties of pyrene isomers, this method alone may not achieve high purity.
Column Chromatography: Silica gel column chromatography is a workhorse technique for the purification of organic compounds. mdpi.comgoogle.com For pyrene derivatives, a careful selection of the eluent system is crucial. The separation is based on the differential adsorption of the compounds onto the stationary phase. While effective for removing many impurities, it can be challenging to achieve baseline separation of closely related isomers like 1,6- and 1,8-disubstituted pyrenes. mdpi.com The enhanced solubility of some protected pyrene derivatives can facilitate their purification by column chromatography. chemrxiv.org
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than standard column chromatography and is a powerful tool for separating complex mixtures of polycyclic aromatic hydrocarbons (PAHs) and their isomers. nih.govdguv.de Reversed-phase HPLC is commonly used. Specialized columns, such as those with a 2-(1-pyrenyl)ethyl (PYE) stationary phase, are particularly effective. nacalai.com These columns utilize π-π interactions between the planar pyrene rings of the stationary phase and the analyte, providing excellent selectivity for the separation of aromatic structural isomers. nacalai.com
Size-Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), this technique separates molecules based on their size and shape in solution. Preparative SEC has been successfully used to isolate 4,9- and 4,10-substituted pyrene isomers by exploiting differences in their molecular shape and size, especially when bulky substituents are present. rsc.org This method could be applicable to separating 1,8-isomers from other derivatives if there is a sufficient difference in their hydrodynamic volume.
Sublimation: High-temperature sublimation under vacuum is a technique used for the purification of thermally stable, non-volatile organic solids. It has been applied to the purification of some substituted pyrenes. rsc.orgresearchgate.net
The table below compares various purification techniques applicable to this compound and its derivatives.
| Technique | Principle of Separation | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Recrystallization | Differential solubility | Simple, inexpensive, scalable. | Often insufficient for separating isomers with similar solubility; potential for product loss. | rsc.org |
| Column Chromatography | Differential adsorption | Widely applicable, good for removing diverse impurities. | Can be difficult to resolve closely related isomers; can be time-consuming and require large solvent volumes. | mdpi.comgoogle.comchemrxiv.org |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between mobile and stationary phases | High resolution and sensitivity; excellent for isomer separation, especially with specialized columns (e.g., PYE). | Limited sample capacity in preparative scale; higher cost of equipment and solvents. | nih.govdguv.denacalai.com |
| Size-Exclusion Chromatography (SEC) | Molecular size and shape | Effective for separating isomers with different hydrodynamic volumes. | Requires a significant size difference between molecules for effective separation. | rsc.org |
| Sublimation | Solid-gas phase transition based on vapor pressure | Solvent-free; can yield very pure crystals. | Only applicable to thermally stable and volatile compounds; may not separate compounds with similar vapor pressures. | rsc.orgresearchgate.net |
Advanced Spectroscopic and Photophysical Investigations of 1,8 Bis Phenylethynyl Pyrene Systems
Electronic Absorption and Emission Characteristics of Isolated Chromophores
The introduction of phenylethynyl groups at the 1 and 8 positions of the pyrene (B120774) core significantly alters its electronic structure, which is reflected in its absorption and emission spectra.
Analysis of Vibronic Structures and Spectral Shifts
The absorption spectra of 1,8-bis(phenylethynyl)pyrene derivatives show a π-π* transition band that is red-shifted compared to the parent pyrene molecule. This shift is a direct consequence of the extended π-conjugation provided by the phenylethynyl substituents. core.ac.uk Increasing the number of these substituents generally leads to a progressive red-shift in the absorption maxima. core.ac.uk For instance, in a series of phenylethynyl-substituted pyrenes, the absorption maxima were observed to shift to longer wavelengths as more substituents were added. core.ac.uk
The emission spectra of these compounds also exhibit a corresponding red-shift. For example, the emission maxima of pyrenyl-substituted pyrenes have been shown to consecutively shift to longer wavelengths with an increasing number of pyrenyl groups. core.ac.uk In some cases, well-resolved vibronic structures are observed in the fluorescence spectra, particularly in dilute solutions, which is indicative of the individual chromophores being well-isolated. rsc.orgrsc.org However, the presence of bulky substituents can sometimes lead to a loss of this fine structure.
Solvatochromism and Environmental Effects on Photoluminescence
The photoluminescence of this compound systems can be sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission wavelength. beilstein-journals.org
For instance, studies on push-pull type systems, where electron-donating and electron-accepting groups are present, have demonstrated significant fluorescence solvatochromism. d-nb.info While this compound itself isn't a classic push-pull system, the interaction of the π-system with polar solvent molecules can induce changes in the emission spectrum. The fluorescence quantum yields of some pyrene derivatives have been observed to decrease with increasing solvent polarity. mdpi.com This effect is attributed to interactions between the excited state of the fluorophore and the solvent molecules. mdpi.com
Excited State Dynamics and Fluorescence Lifetimes
The excited-state lifetime is a crucial parameter that governs the photophysical behavior of a molecule. For pyrene derivatives, the lifetime of the excited state can be influenced by various factors, including the molecular structure and the surrounding environment.
The fluorescence lifetime of monomeric pyrene emission is typically in the nanosecond range. For example, a monomer emission lifetime of 1.2 ns has been reported for a 1,6-bis(phenylethynyl)pyrene (B15434561) derivative in chloroform. rsc.org In some systems, multiple fluorescence components with different lifetimes have been observed, which can be attributed to different excited-state species or relaxation pathways. acs.org For instance, time-resolved fluorescence spectroscopy has revealed both a short-lived component (on the order of femtoseconds) and a long-lived component (nanoseconds) for 1,3,5-tris(phenylethynyl)benzene. acs.org
The excited-state dynamics can also be affected by intramolecular processes such as charge transfer. In donor-acceptor substituted systems, excited-state intramolecular charge transfer (ICT) can lead to a new, red-shifted emission band and is highly sensitive to solvent polarity. beilstein-journals.org While not a primary feature of this compound, understanding these dynamics in related systems provides a broader context for its photophysical behavior.
Excimer Formation Phenomena in this compound Assemblies
A hallmark of pyrene and its derivatives is the formation of excimers—excited-state dimers formed between an excited molecule and a ground-state molecule. This phenomenon is highly dependent on the concentration and the spatial arrangement of the chromophores.
Static versus Dynamic Excimers and their Spectroscopic Signatures
Excimers can be broadly classified as static or dynamic. Dynamic excimers are formed through the diffusion and collision of an excited molecule and a ground-state molecule in solution. science.gov Their formation is therefore dependent on concentration and solvent viscosity.
In contrast, static excimers arise from pre-associated ground-state dimers or aggregates where the molecules are already in a favorable orientation for excimer formation upon excitation. rsc.org These are often observed in the solid state or in concentrated solutions. rsc.org Spectroscopically, both types of excimers present a broad, red-shifted emission. However, their formation dynamics differ. The emission from static excimers can be observed even at low concentrations if aggregates are present. The distinction can sometimes be made by analyzing the excitation spectra; if the excitation spectrum of the excimer band matches the absorption spectrum of the monomer, it suggests a dynamic process. Conversely, a different excitation spectrum may indicate the presence of ground-state aggregates leading to static excimers.
Time-resolved fluorescence spectroscopy is a powerful tool to distinguish between these species. Excimers typically exhibit longer fluorescence lifetimes compared to their corresponding monomers. rsc.org For instance, a long lifetime of 18 ns has been attributed to excimer formation in the ground state of a pyrenophane. rsc.org
Influence of Molecular Packing and Aggregation on Excimer Emission
The photophysical properties of pyrene and its derivatives are profoundly influenced by their solid-state morphology and intermolecular interactions. In concentrated solutions or the solid state, pyrene compounds often exhibit a broad, structureless, and red-shifted emission band in addition to their characteristic monomer emission. This new band is attributed to the formation of an "excimer," an excited-state dimer formed between a photoexcited molecule and a ground-state molecule. The formation and characteristics of this excimer emission are highly sensitive to the molecular packing and aggregation state of the material.
The planarity of the pyrene core promotes strong π-π stacking interactions, which can lead to aggregation-caused quenching (ACQ) of fluorescence in many conventional luminophores. washington.edu However, strategic molecular design can lead to aggregation-induced emission (AIE), where aggregation restricts intramolecular rotations and vibrations, thus opening up radiative decay channels. washington.edu In the context of bis(phenylethynyl)pyrene systems, the interplay between molecular structure, packing, and the resulting emissive behavior is a key area of investigation.
While direct studies on the molecular packing and aggregation effects on the excimer emission of this compound are not extensively detailed in the provided context, valuable insights can be drawn from closely related systems, such as 1,6-bis(phenylethynyl)pyrene derivatives. For instance, a cyclophane containing 1,6-bis(phenylethynyl)pyrene has been shown to exhibit mechanochromic luminescence. rsc.org In its crystalline form, the luminophores are arranged in a way that prevents intermolecular excimer formation, resulting in a light-blue emission with a well-resolved vibronic structure. rsc.org However, upon mechanical grinding, the crystal structure is disturbed, leading to a less-ordered, amorphous state where intramolecular excimer formation is facilitated, causing a visible color change to green. rsc.org This demonstrates the critical role of molecular arrangement in dictating the emissive output. The excimer emission in this ground state is characterized as a "static excimer," where the luminophores are pre-associated, and it exhibits a longer emission lifetime of 19 ns compared to the monomer emission. rsc.org
Furthermore, the introduction of bulky substituents or the alteration of the pyrene core itself can be employed to control aggregation and excimer formation. In a study comparing a thiophene-flanked BN-pyrene with its all-carbon analogue, it was found that the BN-substituted compound did not form excimers, even at high concentrations. nih.gov X-ray crystallography revealed that while the all-carbon pyrene derivative exhibited significant π-π stacking, the BN-pyrene scaffolds were more spatially separated, thus preventing excimer formation. nih.gov This highlights how subtle changes to the molecular structure can drastically alter the packing motif and, consequently, the photophysical properties.
In aggregated states, the formation of excimers is a common phenomenon for planar π-conjugated molecules due to strong π-π stacking interactions, often leading to a red-shift in emission and a decrease in fluorescence intensity. researchgate.net However, in some cases, aggregation can lead to enhanced emission, a phenomenon known as aggregation-induced enhanced emission (AIEE). mdpi.com For instance, a pyrene-phosphonate conjugate has been shown to be AIE active, with its fluorescence quantum yield increasing significantly upon aggregation in a water/acetonitrile mixture. mdpi.com This effect is attributed to the restriction of intramolecular motion in the aggregated state, which minimizes non-radiative decay pathways.
The following table summarizes the influence of aggregation on the photophysical properties of a pyrene-phosphonate conjugate.
| Water Fraction (f_w) in ACN | Quantum Yield (Φ_f) | Average Hydrodynamic Diameter (nm) |
| 0% | 1.9% | - |
| 80% | 11.7% | 175 |
| 90% | 7.9% | - |
| Data sourced from a study on a pyrene-phosphonate conjugate showing AIEE properties. mdpi.com |
These examples from related pyrene systems underscore the principle that the degree of π-π overlap, intermolecular distance, and the specific packing arrangement are critical determinants of whether excimer emission occurs and what its characteristics will be for this compound.
Intramolecular Charge Transfer (ICT) Phenomena in Substituted Derivatives
Design Principles for Tuning ICT in Donor-Acceptor Pyrene Derivatives
Intramolecular charge transfer (ICT) is a fundamental process in donor-π-acceptor (D-π-A) systems, where photoexcitation leads to a significant redistribution of electron density from the donor moiety to the acceptor moiety. This process is highly desirable for applications in molecular electronics, sensors, and imaging, as it often results in unique photophysical properties, such as large Stokes shifts and solvatochromism. The pyrene core, with its extended π-system, serves as an excellent chromophoric bridge in such D-π-A architectures.
The design of this compound derivatives with tunable ICT characteristics hinges on several key principles:
Choice of Donor and Acceptor Groups: The strength of the electron-donating and electron-withdrawing groups attached to the phenylethynyl arms is the primary determinant of the ICT character. Strong donors, such as dimethylamino (-NMe2), and strong acceptors, like cyano (-CN) or nitro (-NO2), can induce a significant charge separation in the excited state. nih.govacs.org
Substitution Position: The regiochemistry of substitution on the pyrene core is crucial. The 1, 3, 6, and 8 positions are electronically active and provide a long conjugation pathway for efficient charge transfer across the molecule. worktribe.com
Nature of the π-Bridge: The phenylethynyl linker itself acts as a rigid and electronically coupled bridge, facilitating communication between the donor and acceptor. The length and conjugation of this bridge can be modified to fine-tune the electronic coupling and, consequently, the ICT process. nih.gov
A systematic approach to tuning ICT involves the synthesis of a series of derivatives with varying donor and acceptor strengths. For example, by attaching a strong electron-donating group like -NMe2 to one phenylethynyl arm and a strong electron-withdrawing group like -CN to the other, a significant ICT state can be established. nih.gov Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for predicting the electronic structure, HOMO-LUMO energy levels, and the nature of the excited states, thereby guiding the rational design of molecules with desired ICT properties. nih.govacs.orgnih.gov These calculations can predict whether the lowest excited state will be a locally excited (LE) state or an ICT state and can estimate the degree of charge separation. nih.gov
The following table presents a conceptual design strategy for tuning ICT in this compound derivatives.
| Donor Group (at one terminus) | Acceptor Group (at the other terminus) | Expected ICT Character |
| -H | -H | Minimal (acts as reference) |
| -OCH3 (Methoxy) | -H | Weak |
| -NMe2 (Dimethylamino) | -H | Moderate |
| -H | -CN (Cyano) | Moderate |
| -OCH3 | -CN | Strong |
| -NMe2 | -CN | Very Strong |
Correlation Between ICT Characteristics and Photophysical Outcomes
The degree of intramolecular charge transfer has a direct and predictable impact on the photophysical properties of this compound derivatives. The most prominent effects are observed in their fluorescence spectra.
Solvatochromism: A hallmark of a strong ICT state is a pronounced solvatochromic shift in the emission spectrum. beilstein-journals.org In nonpolar solvents, the emission may resemble that of the parent chromophore (a locally excited state). However, as the solvent polarity increases, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state, leading to a significant red-shift in the fluorescence emission. For this compound derivatives with strong donor-acceptor substitution, this can result in a dramatic color change of the emitted light. nih.gov For instance, a dimethylamino-substituted derivative exhibits structureless and solvent polarity-sensitive fluorescence, which is characteristic of an ICT state. nih.gov
Stokes Shift: The energy difference between the absorption maximum (populating the Franck-Condon excited state) and the emission maximum (from the relaxed excited state) is known as the Stokes shift. Molecules exhibiting strong ICT typically have large Stokes shifts, as the geometry and solvation shell of the molecule relax significantly to accommodate the new charge distribution in the excited state. beilstein-journals.org In substituted pyrene D-A systems, Stokes' shifts can range from approximately 3600 to 9000 cm⁻¹ in acetonitrile, indicating a substantial change in the electronic and geometric structure upon excitation. acs.orgnih.gov
Quantum Yield: The fluorescence quantum yield can be highly dependent on the nature of the emitting state. In some cases, the ICT state can be weakly emissive or even non-emissive ("dark"), leading to fluorescence quenching, particularly if the charge separation is very efficient and leads to non-radiative decay pathways. nih.gov However, in well-designed systems, the ICT state can be highly emissive, leading to bright fluorescence. nih.gov The quantum yield can also be influenced by the solvent, with polar solvents sometimes quenching the emission from the ICT state.
Emission Band Shape: The emission from a locally excited state of the pyrene core typically shows a well-resolved vibronic structure. In contrast, the emission from an ICT state is often broad and structureless, reflecting the significant change in geometry and the distribution of vibrational energy levels in the excited state. nih.gov
A study on 1,6- and 1,8-bis(phenylethynyl)pyrenes substituted with donor and acceptor groups provides concrete evidence for these correlations. nih.gov Derivatives with an electron-donating -NMe2 group showed structureless and solvent-dependent emission, confirming the ICT character of the emitting state. nih.gov Conversely, a derivative with an electron-withdrawing -CN group exhibited a structured and solvent-independent emission, indicating that the emission originates from a locally excited state of the pyrene moiety. nih.gov
The following table illustrates the correlation between the substituent type and the observed photophysical properties for substituted bis(phenylethynyl)pyrenes.
| Substituent Group | Nature of Substituent | Emission Spectrum Characteristics | Solvent Dependence | Emitting State |
| -NMe2 | Electron-Donating | Structureless, Broad | Sensitive to Polarity | ICT |
| -CN | Electron-Withdrawing | Structured, Vibronic | Independent of Polarity | Locally Excited (LE) |
| Based on findings for substituted 1,6- and 1,8-bis(phenylethynyl)pyrenes. nih.gov |
Computational and Theoretical Studies on 1,8 Bis Phenylethynyl Pyrene and Analogs
Density Functional Theory (DFT) Applications in Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the reactivity of complex organic molecules like 1,8-bis(phenylethynyl)pyrene.
Geometrical Structure Optimization and Conformational Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of bis(phenylethynyl)pyrene, geometrical structure optimization helps in understanding their conformational preferences. For instance, studies on ether-linked (1,8)pyrenophanes have shown that monomer and intramolecular excimer emissions arise from distinct anti and syn conformers, respectively. researchgate.net The ratio of these conformers can be influenced by solvent polarity, temperature, and the presence of metal ions. researchgate.net In some cases, full geometry optimization has confirmed that the lowest energy conformers of related structures are completely flat. For example, the optimized geometry of 1,3,6,8-tetraphenylpyrene (B79053) reveals a twisted structure where the phenyl groups are rotated relative to the pyrene (B120774) plane, a conformation that hinders excimer formation. uky.edu
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions and chemical reactions. ossila.com DFT calculations provide accurate estimations of the energy levels of these orbitals.
For pyrene derivatives, the distribution of HOMO and LUMO orbitals is often delocalized across the pyrene core and its substituents. rsc.orgrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties. For instance, in a series of pyrene-based dipolar D-π-A fluorophores, DFT calculations at the B3LYP/6-31G* level showed that introducing donor or acceptor groups at the 6- and 8-positions leads to distinctly lower energy gaps compared to 1,3-diphenylpyrene. worktribe.com
The energy levels of HOMO and LUMO can be tuned by modifying the chemical structure. For example, in dicyanovinyl end-capped 9,10-bis(phenylethynyl)anthracenes, slightly electron-donating methyl groups raise both the HOMO and LUMO energy levels. ejournals.eu This tunability is essential for designing materials with specific electronic properties for applications in organic electronics. ossila.com
Below is a table summarizing the calculated HOMO and LUMO energy levels for some pyrene analogs.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| BBP1 | -4.97 | -1.96 | 3.01 |
| DBP1 | -4.91 | -1.94 | 2.97 |
| 1,3-Diphenylpyrene | - | - | 3.58 |
| 4c (anthracene analog) | -5.31 | -3.27 | 2.04 |
Data sourced from multiple studies. worktribe.comejournals.eumdpi.com
Time-Dependent Density Functional Theory (TDDFT) for Excited State Modeling
Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to study the properties of molecules in their electronically excited states. mdpi.comacs.org
Prediction of Electronic Transitions and Absorption Spectra
TDDFT calculations can accurately predict the electronic transitions responsible for the absorption of light by a molecule. nih.gov This allows for the simulation of UV-vis absorption spectra, which can be compared with experimental data to validate the computational model. For this compound and its analogs, TDDFT has been used to understand the nature of their electronic excitations. nih.govrsc.org For example, in green and yellow-emitting 1,6- and 1,8-bis(phenylethynyl)pyrenes, TDDFT calculations helped to elucidate the intramolecular charge transfer (ICT) features that govern their photophysical properties. nih.gov
The calculated electronic transitions can be characterized by their excitation energies and oscillator strengths. A high oscillator strength indicates a high probability for that transition to occur. For instance, in the design of fluorescent thiol probes based on ethynylpyrene, TDDFT calculations predicted a "dark state" (S1) with a very low oscillator strength (f = 0.0086) for the probe, which becomes a highly emissive state (f = 0.9776) after reacting with a thiol. nih.gov
Elucidation of Excited State Relaxation Pathways
Following photoexcitation, a molecule can undergo various relaxation processes to return to its ground state. TDDFT can be used to explore these excited-state relaxation pathways, including fluorescence, intersystem crossing, and internal conversion. For instance, studies on phenyleneethynylene oligomers have shown that nonradiative pathways contribute significantly to the deactivation of the excited state, as indicated by fluorescence quantum yields being much lower than unity. acs.org In some cases, excited-state dynamics involve structural reorganization, such as the planarization of a molecule from a non-planar Franck-Condon excited state, which can lead to a high fluorescence quantum yield. dntb.gov.ua
Quantum Chemical Calculations for Electronic and Optical Properties
Quantum chemical calculations, encompassing both DFT and TDDFT methods, are essential for a comprehensive understanding of the electronic and optical properties of this compound and its derivatives. rsc.orgrsc.orgrsc.org These calculations provide insights that are often difficult to obtain through experimental means alone.
By computing properties such as HOMO-LUMO gaps, electron density distributions, and electronic transition energies, researchers can rationalize observed experimental data and predict the properties of new, yet-to-be-synthesized molecules. rsc.orgrsc.org For example, quantum-chemical calculations have been used to support experimental data on the photophysical properties of various thienyl and furyl derivatives of pyrene, confirming that the HOMO and LUMO orbitals are delocalized uniformly between the pyrene core and its aryl substituents. rsc.orgrsc.org These theoretical insights are invaluable for the rational design of novel materials with tailored electronic and optical properties for applications in fields such as organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgrsc.orgnih.gov
Theoretical Investigations of Intramolecular and Intermolecular Interactions
Computational and theoretical studies have become indispensable tools for understanding the complex interplay of forces within and between molecules of this compound and its analogs. These investigations provide fundamental insights into how molecular structure dictates material properties. Methodologies such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction (NCI) analysis are frequently employed to elucidate these interactions. rsc.org
Intramolecular Interactions:
Theoretical calculations on pyrene derivatives often focus on the conformational arrangement of the molecule, which is governed by intramolecular interactions. In a 1,6-bis(phenylethynyl)pyrene-based cyclophane, for instance, single-crystal X-ray analysis complemented by theoretical studies revealed significant intramolecular π-π interactions between the pyrene and naphthalene (B1677914) rings. rsc.org The interplanar angle between these two aromatic systems was found to be a mere 2.12°, with the closest carbon-carbon distance being 3.435 Å, indicating substantial stacking. rsc.org
Furthermore, the orientation of the phenylethynyl substituents relative to the pyrene core is a key area of investigation. In the aforementioned cyclophane, the two phenylene rings adopted different conformations relative to the pyrene plane, with interplanar angles of 74.12° and 15.20°. rsc.org This highlights the conformational flexibility and the complex potential energy surface of such molecules, where different stable or meta-stable geometries can exist.
Intermolecular Interactions:
The interactions between adjacent molecules are critical as they determine the crystal packing, solid-state morphology, and ultimately, the electronic and photophysical properties of the bulk material. sci-hub.sewiley.com Theoretical studies are crucial for quantifying these noncovalent forces, which include π-π stacking, hydrogen bonding, and van der Waals forces. wiley.com
Computational analysis of pyrene dimerization has served as a foundational model for understanding the packing of its derivatives. The dimerization of pyrene has been extensively studied, revealing various possible conformations, with the slipped-parallel displaced along the long axis (SP-L) often being a focus. chemrxiv.org Advanced computational methods have been used to calculate the energetics of these interactions. For example, studies on pyrene and its oxides using methods like ωB97X-D have determined not only the binding energy but also the Gibbs free energy of dimerization, which is crucial for understanding the stability of these dimers in different environments. chemrxiv.org Oxidation of the pyrene core was generally found to lead to stronger intermolecular interactions. chemrxiv.org
For substituted pyrenes, these interactions become more complex. In the 1,6-bis(phenylethynyl)pyrene-based cyclophane, two molecules were found to form dimers through complementary intermolecular edge-to-face π-interactions, which then arrange three-dimensionally. rsc.org The substitution pattern on the pyrene core dramatically influences the dominant type of intermolecular interaction. For example, parent pyrene often crystallizes in a sandwich herringbone structure dominated by π-π stacking to form dimeric pairs, alongside CH-π interactions. nih.gov Substituting the pyrene at the 1- and 6-positions with methylthio groups, as in 1,6-bis(methylthio)pyrene, maintains this sandwich herringbone structure because hydrogen atoms at other positions are still available for CH-π interactions. nih.gov However, further substitution to create 1,3,6,8-tetrakis(methylthio)pyrene disrupts these CH-π interactions completely, leading to a different, brickwork-type crystal structure. nih.gov
These theoretical findings demonstrate that a delicate balance of intramolecular and intermolecular forces dictates the supramolecular assembly of pyrene derivatives. wiley.com Understanding this balance is key to designing new materials with tailored properties for applications in organic electronics and photonics. sci-hub.seworktribe.com
Interactive Data Tables
Table 1: Calculated Intermolecular Interaction Energies for Pyrene Dimers
This table presents theoretically calculated binding energies and Gibbs free energies for the dimerization of pyrene and its derivatives, highlighting the strength of intermolecular forces.
| Compound | Computational Method | Binding Energy (kJ/mol) | Gibbs Free Energy of Dimerization (kJ/mol) | Source |
| Pyrene | ωB97X-D/6-311++G(2d,p) | 60.63 | -4.33 | chemrxiv.org |
| Pyrene-4,5-dione (B1221838) | ωB97X-D/6-311++G(2d,p) | 79.53 | -17.50 | chemrxiv.org |
| Pyrene-4,5,9,10-tetraone | ωB97X-D/6-311++G(2d,p) | 69.54 | -5.09 | chemrxiv.org |
Table 2: Geometric Parameters of Intramolecular Interactions in a 1,6-Bis(phenylethynyl)pyrene-based Cyclophane
This table details the specific geometric arrangements within a single molecule, showcasing the nature of intramolecular π-π stacking and substituent orientation.
| Interaction | Parameter | Value | Source |
| Pyrene ••• Naphthalene | Interplanar Angle | 2.12° | rsc.org |
| Pyrene ••• Naphthalene | Nearest C•••C Distance | 3.435 Å | rsc.org |
| Phenylene A ••• Pyrene | Interplanar Angle | 74.12° | rsc.org |
| Phenylene B ••• Pyrene | Interplanar Angle | 15.20° | rsc.org |
Supramolecular Assembly and Self Organization of 1,8 Bis Phenylethynyl Pyrene Systems
Molecular Design Principles for Directed Supramolecular Architectures
The design of supramolecular architectures based on 1,8-BPEP and its derivatives hinges on several key principles that leverage its inherent molecular features. The large, planar aromatic core of the pyrene (B120774) unit, combined with the linear, rigid phenylethynyl arms, provides a well-defined shape that encourages directional assembly. uky.eduacs.org
Key design strategies include:
Functionalization of the Pyrene Core: Attaching different functional groups to the pyrene core allows for the tuning of intermolecular interactions. For instance, introducing amide groups can promote hydrogen bonding, which, in concert with π-π stacking, can lead to the formation of columnar structures. unifr.ch
Peripheral Chain Modification: The addition of flexible peripheral chains, such as alkyl or alkoxy groups, to the phenylethynyl moieties can influence solubility and induce liquid crystalline behavior. This microsegregation between the rigid aromatic cores and the flexible aliphatic chains is a crucial driver for the formation of mesophases. ep2-bayreuth.detandfonline.com
Cyclophane Formation: Incorporating the 1,8-BPEP unit into a cyclophane structure, where it is bridged with another aromatic group by flexible linkers, allows for the study of intramolecular interactions and the creation of stimuli-responsive materials. nih.govd-nb.inforsc.org The length and flexibility of these linkers are critical in determining the final conformation and packing in the solid state. rsc.org
Conjugation with Biomolecules: Functionalizing DNA strands with 1,8-dialkynyl pyrene isomers at their ends creates "sticky ends" that drive self-assembly through hydrophobic interactions. nih.govrsc.org This approach combines the recognition properties of DNA with the photophysical characteristics of the pyrene core. nih.govrsc.orgnih.gov
These design principles enable the rational construction of complex supramolecular systems with tailored properties for applications in optoelectronics and sensor technology. nih.govmdpi.com
Role of π-π Stacking Interactions in Hierarchical Self-Assembly
π-π stacking is a dominant non-covalent interaction that directs the self-assembly of 1,8-BPEP and its derivatives. acs.orgrsc.org The large surface area of the pyrene core facilitates strong attractive forces between molecules, leading to the formation of ordered aggregates. nih.govacs.org
In many systems, 1,8-BPEP molecules stack in a co-planar or slightly offset fashion, maximizing the overlap of their π-orbitals. mdpi.comresearchgate.net This stacking is a primary driver for the formation of one-dimensional columnar structures, which can further organize into higher-order liquid crystalline phases. ep2-bayreuth.decnrs.fr The efficiency of π-π stacking can be influenced by steric hindrance from substituents. For example, bulky groups can prevent close packing of the pyrene cores, thereby altering the resulting supramolecular architecture. uky.edu
In the context of DNA-pyrene conjugates, the hydrophobic interactions between the pyrene overhangs are a key element for the self-assembly process, leading to the formation of vesicular structures. nih.govrsc.org The π-π stacking of the pyrene units within these assemblies contributes to their stability and influences their photophysical properties, often leading to the formation of excimers (excited-state dimers). rsc.orgmdpi.com The interplay between π-π stacking and other non-covalent forces, such as hydrogen bonding or solvophobic effects, is crucial in determining the final morphology of the self-assembled structures. acs.orgrsc.org
Formation of Controlled Nanostructures and Aggregates
The self-assembly of 1,8-BPEP and its derivatives can be precisely controlled to form a variety of well-defined nanostructures. The final morphology is highly dependent on the molecular design and the conditions of assembly, such as solvent and temperature.
When functionalized with DNA oligomers, 1,8-dialkynyl pyrene conjugates have been shown to self-organize into vesicular assemblies. nih.govrsc.org These structures, with diameters typically ranging from 50 to 300 nm, are formed by layers of assembled pyrene-DNA duplexes. nih.gov Specifically, conjugates with 1,8-dialkynyl pyrene isomers tend to form multilamellar vesicles. nih.govnih.govrsc.org The interlamellar distance in these vesicles corresponds well with the length of the modified DNA duplex, suggesting a layered arrangement stabilized by hydrophobic interactions between the pyrene moieties. nih.govrsc.org
In other systems, spherical nanoparticles have been observed. For example, the co-assembly of two different pyrene derivatives can initially form spherical nanoparticles, which can then evolve into nanofibrous networks depending on the molar ratio of the components. mdpi.com The transition from spherical to other morphologies highlights the dynamic and tunable nature of these supramolecular systems.
Derivatives of pyrene, including those with phenylethynyl substituents, are known to exhibit discotic liquid crystalline behavior. ep2-bayreuth.detandfonline.comnih.gov These molecules can stack on top of one another to form columns, which then arrange into a two-dimensional lattice, a phase known as a columnar mesophase. ep2-bayreuth.decnrs.fr The formation of these phases is driven by a combination of π-π stacking of the aromatic cores and the microsegregation of flexible peripheral alkyl chains. ep2-bayreuth.detandfonline.com
For instance, 1,3,6,8-tetrakis(phenylethynyl)pyrene derivatives functionalized with long alkoxy chains have been shown to form hexagonal and rectangular columnar mesophases over a significant temperature range. ep2-bayreuth.de Similarly, pyrene derivatives with trialkylsilylethynyl groups can also exhibit columnar phases. researchgate.net The ability to form highly ordered columnar structures is of significant interest for applications in organic electronics, as it facilitates charge transport along the columns. nih.govcnrs.fr The specific symmetry of the columnar phase (e.g., hexagonal or rectangular) can be influenced by the nature and arrangement of the peripheral substituents. ep2-bayreuth.deresearchgate.net
Vesicular Assemblies and Spherical Nanoparticles
Influence of Pyrene Substitution Patterns on Supramolecular Morphology
The substitution pattern on the pyrene core is a critical determinant of the final supramolecular morphology. uky.edursc.org Different isomers of substituted pyrenes can lead to vastly different self-assembled structures due to changes in molecular symmetry, steric hindrance, and the directionality of intermolecular interactions. nih.govrsc.orgnih.gov
A compelling example is the self-assembly of DNA conjugates modified with different dialkynyl pyrene isomers. While 1,6- and 1,8-disubstituted pyrene-DNA conjugates form multilamellar vesicles, the 2,7-isomer exclusively assembles into spherical nanoparticles. nih.govnih.govrsc.org This demonstrates that even subtle changes in the substitution position can dramatically alter the curvature and packing of the resulting supramolecular aggregates.
Similarly, in the context of discotic liquid crystals, the geometry imposed by the substitution pattern is crucial. The 1,3,6,8-tetrasubstituted pattern provides an X-shaped molecule that is highly conducive to forming stable columnar phases. ep2-bayreuth.demdpi.com In contrast, other substitution patterns might lead to different packing arrangements or fail to produce liquid crystalline behavior altogether due to steric clashes that prevent efficient stacking. uky.edu For example, research on pyrene-fused polyaromatic regioisomers showed that isomers derived from 1,8-dibromopyrene (B1583609) precursors exhibited wider mesophase ranges and greater stability compared to their 1,6-dibromopyrene-derived counterparts, a difference attributed to the higher degree of planarity in the former. mdpi.comresearchgate.net
This highlights that the rational selection of the pyrene substitution pattern is a powerful tool for controlling the morphology and properties of the resulting supramolecular materials. rsc.orgrsc.org
Stimuli-Responsive Supramolecular Systems (e.g., Mechanochromic and Thermochromic Luminescence)
Supramolecular assemblies of 1,8-BPEP and its analogues can be designed to exhibit stimuli-responsive behavior, where their optical properties, particularly luminescence, change in response to external triggers like mechanical force (mechanochromism) or temperature (thermochromism). sonar.chrsc.org This responsiveness is typically rooted in stimulus-induced changes in the molecular packing and the degree of π-π interactions between the pyrene chromophores. rsc.orgrsc.org
Mechanochromic Luminescence: Several cyclophane systems incorporating 1,6-bis(phenylethynyl)pyrene (B15434561) have been shown to be mechanochromic. rsc.orgrsc.orgsemanticscholar.org In its crystalline state, the pyrene units are often isolated, leading to a characteristic blue or light-blue monomer emission. rsc.orgrsc.org Upon mechanical grinding, the crystalline structure is disrupted, leading to an amorphous state where the pyrene moieties can form intermolecular excimers. rsc.orgsemanticscholar.org This results in a distinct color change, for example, from light-blue to green, which is characteristic of the broad, red-shifted excimer emission. rsc.orgrsc.org This process is often reversible; heating the ground amorphous sample can restore the original crystalline state and its corresponding blue emission. rsc.orgrsc.org
A notable example involves a cyclophane containing a 1,6-bis(phenylethynyl)pyrene luminophore and a pyromellitic diimide quencher. nih.govd-nb.info In the force-free state, the molecule exists in a folded conformation, and emission is dominated by a reddish-orange charge-transfer (CT) complex. nih.gov Mechanical stretching of a polyurethane film containing this mechanophore forces the cyclophane to open, separating the luminophore and quencher. This reduces the CT emission and increases the blue monomer emission, providing a ratiometric response to the applied stress. nih.govd-nb.info
Thermochromic Luminescence: Thermochromism in these systems also arises from phase transitions that alter intermolecular interactions. acs.orgresearchgate.net For example, an asymmetric cyclophane containing a 1,6-bis(phenylethynyl)pyrene unit exhibits a nematic liquid crystal phase at elevated temperatures. sonar.ch Quenching this phase to room temperature traps a kinetically stable, supercooled nematic state. Upon heating, this state transitions to a crystalline phase, which is accompanied by a significant change in the photoluminescence. sonar.ch Other materials have shown reversible thermochromic luminescence, switching between different emissive states (e.g., excimer and charge-transfer emission) upon heating and cooling.
The table below summarizes the stimuli-responsive behavior of selected bis(phenylethynyl)pyrene systems.
| Compound/System | Stimulus | Initial Emission | Stimulated Emission | Underlying Mechanism |
| 1,6-BPEP-based Cyclophane | Mechanical Grinding | Light-blue (monomer) | Green (excimer) | Crystal-to-amorphous phase transition, formation of intermolecular excimers. rsc.orgrsc.org |
| 1,6-BPEP/Pyromellitic Diimide Cyclophane in PU | Mechanical Stretching | Orange (charge-transfer) | Blue (monomer) | Spatial separation of luminophore and quencher, disruption of CT complex. nih.govd-nb.info |
| Asymmetric 1,6-BPEP Cyclophane | Heating | Emission from supercooled nematic state | Different emission from crystalline state | Phase transition from kinetically trapped state to thermodynamically stable crystalline state. sonar.ch |
Advanced Applications of 1,8 Bis Phenylethynyl Pyrene in Functional Materials
Organic Electronic Devices and Components
1,8-disubstituted pyrene (B120774) derivatives, including 1,8-bis(phenylethynyl)pyrene, are of significant interest in the field of organic electronics. uky.edu The strategic placement of substituents at the 1 and 8 positions of the pyrene core allows for the fine-tuning of its electronic and morphological properties, making it a versatile component for various devices. rsc.org
Pyrene derivatives are well-regarded for their potential as blue light-emitting chromophores in Organic Light-Emitting Diodes (OLEDs) due to their inherent blue fluorescence, good chemical stability, and high charge carrier mobility. uky.edu However, the strong tendency of the planar pyrene core to form excimers can lead to a redshift in emission and a decrease in fluorescence efficiency in the solid state. uky.eduworktribe.com The introduction of bulky groups, such as phenylethynyl substituents at the 1 and 8 positions, is a strategy employed to mitigate this issue by sterically hindering intermolecular interactions and preserving the desired blue emission. uky.edu While specific device data for this compound is not extensively detailed in the provided search results, the general approach for pyrene-based emitters involves its use as a dopant in a host material or as a component in a molecule designed to prevent aggregation. uky.eduresearcher.life For instance, other substituted pyrenes have been successfully incorporated into OLEDs, demonstrating the viability of this class of materials. researchgate.net
The excellent charge-transporting properties of pyrene derivatives make them promising candidates for the active layer in Organic Field-Effect Transistors (OFETs). beilstein-journals.orgnii.ac.jp The ability of pyrene molecules to form well-ordered stacks facilitates efficient charge transport. beilstein-journals.org The introduction of phenylethynyl groups can further influence the molecular packing and electronic coupling between adjacent molecules, which are critical factors for achieving high charge carrier mobility. beilstein-journals.org Research on related pyrene-based materials has demonstrated high mobilities, indicating the potential of this compound in this application. beilstein-journals.orgresearchgate.net For example, a pyrene-based columnar liquid crystal has shown electron mobility significantly higher than its hole mobility, suggesting its utility as an n-type material. beilstein-journals.org While specific OFET performance metrics for this compound were not found, the general class of pyrene derivatives is recognized for its high ambipolar mobility due to strong π–π interactions and well-defined microstructures. beilstein-journals.org
Understanding the fundamental charge transport mechanisms in this compound is crucial for optimizing its performance in electronic devices. The charge carrier mobility in organic materials is intrinsically linked to their molecular structure, packing, and the energy levels of their frontier molecular orbitals. beilstein-journals.org Investigations into pyrene-based systems often involve fabricating hole-only and electron-only devices to independently measure the mobility of each charge carrier. beilstein-journals.org For a related pyrene-based liquid crystal, the electron mobility was found to be nearly two orders of magnitude higher than that of a comparable perylene-based material, highlighting the potential of the pyrene core for efficient electron transport. beilstein-journals.org The introduction of phenylethynyl moieties can influence the frontier orbital energies and the degree of π-system conjugation, which are dominant factors in charge transport. beilstein-journals.org
Table 1: Representative Performance of Pyrene Derivatives in Organic Electronic Devices
This table presents data for various pyrene derivatives to illustrate the potential of this class of compounds, as specific data for this compound was not available in the provided search results.
| Device Type | Pyrene Derivative | Key Performance Metric | Value |
| OLED | 1,3,6,8-tetraphenylpyrene (B79053) (dopant) | External Quantum Efficiency | 2.1% |
| OLED | 2,7-functionalized pyrene emitter | External Quantum Efficiency | 3.1% researcher.life |
| OFET | Pyrene-based columnar liquid crystal | Electron Mobility | ~10⁻³ cm²/Vs |
| OPV (DSSC) | Asymmetric pyrene derivative | Power Conversion Efficiency | 2.32% bohrium.com |
Organic Photovoltaics (OPVs) and Solar Cell Applications
Molecular Sensing Platforms and Mechanisms
The distinct fluorescence properties of the pyrene core, particularly its ability to form excimers, make this compound a valuable component in the design of molecular sensing platforms. nii.ac.jp These sensors can be tailored for the detection of a wide range of analytes in both environmental and biological contexts. rsc.org
Pyrene is well-known for its ability to form an excimer, an excited-state dimer that exhibits a characteristic, red-shifted fluorescence compared to the monomer emission. mdpi.com This phenomenon is highly dependent on the proximity and orientation of two pyrene molecules. mdpi.com This sensitivity to molecular arrangement forms the basis of excimer-based fluorescent sensing. mdpi.com
In a typical sensing mechanism, two this compound moieties can be incorporated into a larger molecular scaffold, such as a DNA strand or a peptide. acs.org In the absence of the target analyte, the two pyrene units are held apart, and the fluorescence spectrum is dominated by the monomer emission. acs.org Upon binding of the analyte, a conformational change in the scaffold can bring the two pyrene units into close proximity, facilitating excimer formation and leading to a new, red-shifted emission band. mdpi.comacs.org This change in the fluorescence signal, often a ratiometric change between the monomer and excimer emission intensities, allows for the quantitative detection of the analyte. mdpi.com
This strategy has been successfully employed to develop probes for various biological targets. For instance, pyrene-labeled oligonucleotides have been used for the sequence-specific detection of nucleic acids. nih.gov While specific examples detailing the use of this compound in excimer-based sensing were not found, the principles are broadly applicable to pyrene derivatives. 1-phenylethynylpyrene, a closely related compound, has been shown to form excimers when incorporated into DNA, demonstrating the feasibility of this approach. acs.org The introduction of the phenylethynyl groups can modulate the photophysical properties, such as increasing the fluorescence quantum yield and red-shifting the emission, which can be advantageous for sensing applications. researchgate.net
Intramolecular Charge Transfer (ICT) for OFF-ON Fluorescent Switches
The principle of intramolecular charge transfer (ICT) is a powerful tool in the design of "smart" fluorescent materials that can be switched between a non-emissive (OFF) and an emissive (ON) state. In derivatives of this compound, the pyrene moiety can act as a potent electron donor. When a strong electron-accepting group is attached to this fluorophore, photoexcitation can lead to the transfer of an electron from the pyrene core to the acceptor group, forming an ICT state.
This ICT process can be engineered to create a non-emissive or "dark" state, effectively quenching the inherent fluorescence of the pyrene core. This forms the basis of an OFF-ON fluorescent switch. A prime example involves designing a probe where the this compound fluorophore is covalently linked to an electron acceptor. The fluorescence is initially 'OFF'. The 'ON' state is triggered by a specific chemical reaction that cleaves the acceptor group, thereby disrupting the ICT pathway. With the acceptor gone, the fluorophore's normal radiative decay pathway is restored, and its characteristic fluorescence is turned 'ON'. nih.gov
Research has demonstrated this principle by synthesizing OFF-ON fluorescent probes based on an ethynylpyrene fluorophore protected by a 2,4-dinitrobenzenesulfonyl unit, which serves as the electron acceptor. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations predicted that this configuration would result in a dark lowest-lying excited state (S1), effectively quenching fluorescence. nih.gov Experimental results confirmed this prediction. The fluorescence OFF-ON switching mechanism was shown to be a result of terminating the ICT effect upon the cleavage of the 2,4-dinitrobenzenesulfonyl group by an external analyte. nih.gov This approach allows for the rational design of highly sensitive fluorescent probes with a clear and distinct turn-on signal. nih.govfrontiersin.org
Design of Chemo- and Biosensors for Specific Analytes (e.g., Thiol Probes, Lactate (B86563) Sensors)
The OFF-ON switching mechanism enabled by Intramolecular Charge Transfer (ICT) in this compound derivatives is particularly well-suited for creating highly selective chemosensors for specific biological and chemical analytes.
Thiol Probes: A successful application of this design is the creation of fluorescent probes for thiols. Thiols, such as cysteine and glutathione, are crucial biological molecules, and their detection is of significant interest. Probes have been developed where the 2,4-dinitrobenzenesulfonyl group—a known thiol-reactive moiety—is attached to the this compound core. nih.gov In this state, the probe is non-fluorescent (OFF) due to the ICT from the pyrene donor to the dinitrobenzenesulfonyl acceptor. nih.gov When thiols are present, they readily react with and cleave the dinitrobenzenesulfonyl group. nih.gov This cleavage event eliminates the acceptor, thus halting the ICT process and restoring the strong fluorescence of the pyrene core (ON). nih.gov This provides a direct and quantifiable signal for the presence of thiols with high sensitivity. nih.gov
Interactive Table 1: Performance of a this compound-based Fluorescent Thiol Probe
| Feature | Description | Finding | Citation |
|---|---|---|---|
| Fluorophore Core | 1,8-bis(4-(dimethylamino)phenylethynyl)pyrene | A yellow-emitting fluorophore with inherent ICT character. | nih.gov |
| Switching Mechanism | ICT-based OFF-ON | The 2,4-dinitrobenzenesulfonyl group acts as an ICT acceptor, quenching fluorescence. Thiol-induced cleavage restores emission. | nih.gov |
| Predicted State (Probe) | Dark State (S1) | TDDFT calculations predicted a dark state for the probe with a very low oscillator strength (f = 0.0086). | nih.gov |
| Predicted State (Fluorophore) | Emissive State (S1) | After cleavage, the free fluorophore has a predicted emissive state with a high oscillator strength (f = 0.9776). | nih.gov |
| Analyte | Thiols | The probe is designed for the selective detection of sulfhydryl compounds. | nih.gov |
Design of Lactate Sensors: While specific lactate sensors based on this compound have not been extensively documented, the design principles for such a biosensor can be readily conceptualized. Most electrochemical and optical lactate biosensors are enzymatic, relying on lactate oxidase (LOD) or lactate dehydrogenase (LDH). nih.govmdpi.com
A potential design for a fluorescent lactate sensor could couple the enzymatic activity of LOD with the oxygen-sensitive fluorescence of a this compound derivative. The enzymatic oxidation of lactate by LOD consumes oxygen:
L-Lactate + O₂ --(LOD)--> Pyruvate + H₂O₂
The fluorescence of many pyrene derivatives is known to be quenched by molecular oxygen. In a sensor design, the this compound fluorophore could be immobilized within a hydrogel matrix along with the LOD enzyme. mdpi.com In the absence of lactate, the fluorescence would be quenched by ambient oxygen. As lactate is introduced, LOD would consume the local oxygen, leading to a decrease in quenching and a corresponding increase in fluorescence intensity. This "turn-on" signal would be directly proportional to the lactate concentration. This approach leverages the high sensitivity of fluorescence detection and the specificity of the enzymatic reaction. mdpi.com
Artificial Photosynthesis and Light-Harvesting Architectures
Artificial photosynthesis aims to replicate the natural process of converting sunlight into chemical energy. This requires components for light harvesting, charge separation, and catalysis. researchgate.net The strong absorption of visible light and excellent photostability of phenylethynyl-pyrene derivatives make them superb candidates for light-harvesting units in these systems. researchgate.netrsc.org
Although much of the research in this specific area has utilized the 1,6-isomer, the principles are broadly applicable to the this compound scaffold due to its similar extended π-conjugated system. Studies have shown that self-assembled organic semiconductors constructed from 1,6-bis(phenylethynyl)pyrene (B15434561) (BPEPy) can act as efficient light-harvesting semiconductors (LHS). researchgate.net These architectures are capable of absorbing light energy and transferring it to molecular active centers (MAC) to drive catalytic reactions, such as the photoreduction of CO₂. researchgate.net The efficiency of these hybrid systems depends critically on the interface between the solid light-harvesting material and the liquid-phase solution containing the catalyst. researchgate.net
The function of the bis(phenylethynyl)pyrene unit in these architectures is analogous to that of chlorophyll (B73375) in natural photosynthesis: to absorb a broad spectrum of light and funnel that energy to a reaction center. researchgate.net The high fluorescence quantum yields and large molar extinction coefficients of these molecules are key to their effectiveness as antennae. acs.org Energy transfer from the excited antenna to the catalytic center can occur via mechanisms such as Förster Resonance Energy Transfer (FRET), a non-radiative process that depends on the spectral overlap and proximity of the donor (the pyrene antenna) and the acceptor (the catalyst).
Photocatalysis and Photoinduced Organic Reactions
Beyond light harvesting, pyrene derivatives are potent photosensitizers for a variety of organic reactions. A key advantage of introducing phenylethynyl groups to the pyrene core is the extension of its light absorption from the UV into the visible range, allowing for photocatalysis driven by less harmful, lower-energy light sources. thieme-connect.com The electronic properties, and thus the photocatalytic activity, of these molecules can be finely tuned by adding electron-donating or electron-withdrawing groups to the peripheral phenyl rings. thieme-connect.com
Energy Transfer Processes in Pyrene-Catalyzed Reactions
In many photocatalytic cycles, the pyrene derivative acts as an energy transfer agent. Upon photoexcitation, the pyrene molecule reaches an excited state (singlet or triplet) and can then transfer its energy to a substrate molecule. This transfer excites the substrate, which then undergoes a chemical transformation.
A sophisticated strategy that utilizes this property is Sensitization-Initiated Electron Transfer (SenI-ET). thieme-connect.com This process is particularly useful when the pyrene catalyst itself does not absorb visible light efficiently enough or when a very high reduction potential is needed. In this scheme, a separate photosensitizer (e.g., a ruthenium or iridium complex) that strongly absorbs visible light is used. thieme-connect.comresearchgate.net This sensitizer (B1316253) first absorbs a photon and then transfers its excitation energy to the pyrene catalyst. researchgate.net The now-excited pyrene molecule, possessing high potential energy, can proceed to engage in the desired chemical reaction, a task it could not have accomplished with direct visible light excitation. thieme-connect.com This two-center approach, separating the roles of light absorption and redox chemistry, mimics the functional division seen in natural photosynthesis and greatly expands the scope of reactions that can be achieved. researchgate.net
Single-Electron Transfer Mechanisms in Pyrene-Sensitized Reactions
Photoexcited pyrene derivatives are also powerful single-electron transfer (SET) agents. Due to their wide redox potential range, they can act as either a photo-reductant or a photo-oxidant depending on the reaction partner. The excited pyrene molecule can donate an electron to an acceptor substrate, generating a radical anion, or accept an electron from a donor substrate, forming a radical cation. thieme-connect.com
For instance, 1,3,6,8-tetra[4-(citronellyloxy)phenylethynyl]pyrene has been shown to catalyze the reductive desulfonylation of ethenyl sulfones under visible light. researchgate.net In this process, the excited pyrene photocatalyst, in the presence of a sacrificial electron donor, initiates an electron transfer cascade that leads to the desired chemical bond cleavage. The introduction of phenylethynyl groups is crucial for enabling the use of visible light (e.g., 514 nm green LEDs) for these transformations. researchgate.net
Furthermore, pyrene-based metal-organic frameworks (MOFs) have been employed for the iodoperfluoroalkylation of olefins. researchgate.net The reaction is initiated by photoinduced SET from the excited state of the pyrene-based linker within the MOF to the perfluoroalkyl iodide, generating a perfluoroalkyl radical that then adds to the olefin. researchgate.net These examples highlight the versatility of phenylethynyl pyrenes in initiating radical reactions via SET pathways, driven by visible light.
Q & A
Basic: What are the optimal synthetic routes for 1,8-Bis(phenylethynyl)pyrene, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between pyrene derivatives and phenylacetylene. Key factors include:
- Catalyst selection : PdCl₂(PPh₃)₂ with CuI as a co-catalyst improves efficiency .
- Solvent system : A 1:1 ratio of triethylamine and DMF enhances solubility and reaction kinetics .
- Temperature : Heating to 100°C for 24–48 hours ensures complete conversion .
- Purification : Column chromatography or recrystallization removes unreacted precursors. Contamination risks arise from incomplete coupling or side reactions (e.g., homocoupling), which can be minimized by degassing solvents to prevent oxidative byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing this compound's structural and electronic properties?
Answer:
- UV-Vis and fluorescence spectroscopy : Identify absorption/emission maxima (e.g., λabs ~ 350–400 nm, λem ~ 450–550 nm) and quantum yields (ΦF), which are influenced by π-conjugation and substituent effects .
- ¹H/¹³C NMR : Confirm regioselectivity of ethynyl substitution on the pyrene core. Aromatic proton signals near δ 7.5–8.5 ppm indicate para-substituted phenyl groups .
- X-ray crystallography : Resolves molecular packing and π-π stacking distances (~5.8 Å for pyrene units), critical for optoelectronic applications .
Advanced: How does the molecular packing of this compound derivatives affect their performance in optoelectronic devices?
Answer:
Crystal engineering studies reveal:
- Herringbone packing : Observed in derivatives with bulky substituents (e.g., tert-butyl groups at pyrene 2,7-positions), which suppress aggregation and reduce excimer formation .
- Charge transport : Short π-π distances (<6 Å) enhance intermolecular electron delocalization, improving conductivity in organic semiconductors .
- Thermal stability : Bulky substituents increase melting points, enabling stable thin-film device fabrication .
Advanced: What computational methods are suitable for modeling the electronic structure of this compound, and how do they compare with experimental data?
Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G* predicts HOMO/LUMO energies and charge distribution. Exact-exchange terms improve accuracy for π-conjugated systems .
- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra; discrepancies <10 nm vs. experimental data indicate reliable prediction of excited-state behavior .
- Car-Parrinello Molecular Dynamics (CPMD) : Models protonation dynamics in related "proton sponge" derivatives, providing insights into acid-base stability .
Safety: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Hazard classification : Pyrene derivatives are carcinogenic (GHS 1A) and toxic to aquatic life (H400/H410) .
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to rapid absorption .
- Waste disposal : Collect in approved containers for incineration at >1,000°C to prevent environmental release .
Advanced: How do substituents on the pyrene core influence the fluorescence quantum yield and excimer formation in phenylethynyl-modified pyrenes?
Answer:
- Electron-donating groups (e.g., -OMe) : Increase ΦF by reducing non-radiative decay pathways .
- Steric hindrance : Bulky groups (e.g., tert-butyl) at 2,7-positions suppress excimer formation by preventing π-stacking, enhancing monomer emission .
- Solvent polarity : Polar solvents stabilize charge-transfer states, red-shifting emission and lowering ΦF .
Data Contradiction: How can researchers resolve discrepancies in reported fluorescence quantum yields for this compound derivatives across different studies?
Answer:
- Standardize measurement conditions : Use identical solvents (e.g., degassed THF) and reference dyes (e.g., quinine sulfate) .
- Control aggregation : Monitor concentration-dependent effects (e.g., >10<sup>-5</sup> M promotes excimer formation) .
- Validate purity : HPLC or mass spectrometry ensures absence of quenching impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
